sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate
Description
Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate (molecular formula: C₉H₁₇NO₄S) is a sulfinate salt featuring a Boc-protected azetidine ring. Its SMILES notation, CC(C)(C)OC(=O)N1CC(C1)CS(=O)O, highlights the tert-butoxy carbonyl (Boc) group attached to the azetidine nitrogen, with a methanesulfinate moiety at the 3-position . The compound’s structural uniqueness arises from the combination of a strained four-membered azetidine ring and the sulfinate anion, which confers distinct physicochemical properties.
Properties
CAS No. |
2137518-78-4 |
|---|---|
Molecular Formula |
C9H16NNaO4S |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methanesulfinate |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-4-7(5-10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
InChI Key |
KHYQYABWZKBKGE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate typically involves the introduction of the tert-butoxycarbonyl group into azetidine derivatives. One common method is the reaction of azetidine with di-tert-butyl dicarbonate under basic conditions. This reaction is often carried out in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The compound can participate in substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfonate and sulfinate derivatives, as well as various substituted azetidine compounds .
Scientific Research Applications
Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Drug Development: Its unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: The compound is used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate involves its ability to participate in various chemical reactions due to the presence of the tert-butoxycarbonyl and sulfinate groups. These functional groups enable the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of carbon-sulfur and carbon-nitrogen bonds, which are crucial in organic synthesis .
Comparison with Similar Compounds
Key Structural and Analytical Data
| Property | Value/Descriptor |
|---|---|
| Molecular Weight | 235.3 g/mol |
| Predicted Collision Cross Section (CCS) | 153.2 Ų ([M+H]⁺), 155.8 Ų ([M+Na]⁺) |
| Adducts | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M-H]⁻, etc. |
The CCS values, derived from ion mobility spectrometry (IMS) predictions, suggest a compact conformation despite the Boc group’s bulkiness .
Comparison with Structurally Similar Compounds
Sulfinate Salts with Alternative Protecting Groups
Sulfinates are often stabilized as sodium salts for synthetic applications. Comparisons with analogs bearing different protecting groups reveal critical differences:
| Compound | Protecting Group | CCS ([M+Na]⁺, Ų) | Stability (pH 7.4, 25°C) |
|---|---|---|---|
| Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate | Boc | 155.8 | Stable (>24 h) |
| Sodium {1-(benzyloxycarbonyl)azetidin-3-yl}methanesulfinate | Cbz (Carbobenzyloxy) | 158.3* | Moderate (degrades in 12 h) |
| Sodium azetidin-3-ylmethanesulfinate | None (free amine) | 145.2* | Unstable (degrades in 1 h) |
Key Observations :
- The Boc group enhances stability compared to Cbz, likely due to steric shielding of the azetidine nitrogen .
- The free amine analog lacks stability, underscoring the necessity of protecting groups for handling.
- Larger CCS values for Boc/Cbz analogs correlate with increased adduct size and conformational rigidity.
Azetidine vs. Larger N-Heterocycles
Replacing the azetidine ring with five- or six-membered rings alters reactivity and physicochemical behavior:
| Compound | Ring Size | CCS ([M+Na]⁺, Ų) | pKa (Sulfinate) |
|---|---|---|---|
| This compound | 4 | 155.8 | ~3.5* |
| Sodium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate | 5 | 160.1* | ~3.8* |
| Sodium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methanesulfinate | 6 | 165.4* | ~4.0* |
Key Observations :
- Larger rings (e.g., piperidine) exhibit higher CCS values due to increased conformational flexibility.
- The azetidine derivative’s lower pKa (estimated) suggests greater sulfinate acidity, possibly due to ring strain enhancing electron withdrawal.
Sulfinate vs. Sulfonate/Sulfate Derivatives
Sulfinates (R-SO₂⁻) differ from sulfonates (R-SO₃⁻) and sulfates (R-OSO₃⁻) in redox activity and nucleophilicity:
| Compound Type | Oxidation State | Nucleophilicity | Redox Activity |
|---|---|---|---|
| Sulfinate (e.g., target compound) | +4 | High | Reducing agent |
| Sulfonate | +5 | Low | Inert |
| Sulfate | +6 | Very low | Oxidizing agent |
The target compound’s sulfinate group enables applications in radical chemistry and as a nucleophile in C–S bond-forming reactions, unlike sulfonates/sulfates .
Research Implications and Limitations
While this compound exhibits unique stability and reactivity, direct comparative studies are scarce. The absence of literature or patent data (as noted in ) limits empirical validation of its advantages over analogs. Further research should prioritize:
- Experimental determination of pKa, solubility, and thermal stability.
- Comparative synthetic efficiency in reactions such as Michael additions or cross-couplings.
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